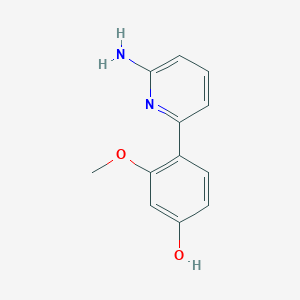
4-(6-Amino-2-pyridinyl)-3-methoxyphenol
描述
4-(6-Amino-2-pyridinyl)-3-methoxyphenol is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(6-Amino-2-pyridinyl)-3-methoxyphenol, also known by its CAS number 211494-29-0, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure
The compound features a pyridine ring substituted with an amino group and a methoxyphenol moiety, which contributes to its biological properties. The structural formula is depicted as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
| Bacillus cereus | 10 µg/mL |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated significant activity against human breast cancer cells (MCF-7) with an IC50 value indicating high potency.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.14 |
| HeLa | 0.16 |
| L1210 | 0.04 |
These results indicate that the compound could be further explored for its potential in cancer therapy .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of DNA Synthesis : The compound has been shown to bind to calf thymus DNA, disrupting its structure and inhibiting replication.
- Cell Cycle Arrest : Studies indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, suggesting its role as a mitotic inhibitor .
- Antioxidant Properties : Some research points to its potential as an antioxidant, which can mitigate oxidative stress in cells.
Case Studies
A recent case study involved the synthesis of various derivatives of this compound to enhance its biological activity. Researchers found that specific modifications to the methoxy and amino groups significantly improved both antimicrobial and antiproliferative effects.
Example Case Study: Derivative Synthesis
- Objective : To synthesize derivatives with enhanced biological activity.
- Method : Various substitutions on the methoxy and amino groups were tested.
- Findings : Certain derivatives exhibited up to three-fold increases in potency against both bacterial strains and cancer cell lines compared to the parent compound.
This illustrates the importance of structural modifications in optimizing therapeutic properties .
属性
IUPAC Name |
4-(6-aminopyridin-2-yl)-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-8(15)5-6-9(11)10-3-2-4-12(13)14-10/h2-7,15H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXKPCHUSMDKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652135 | |
| Record name | 4-(6-Aminopyridin-2(1H)-ylidene)-3-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211494-29-0 | |
| Record name | 4-(6-Aminopyridin-2(1H)-ylidene)-3-methoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















